molecular formula C5H8FNO2 B13187952 4-Fluoropyrrolidine-3-carboxylic acid

4-Fluoropyrrolidine-3-carboxylic acid

Cat. No.: B13187952
M. Wt: 133.12 g/mol
InChI Key: XTSQVEUVLPTXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoropyrrolidine-3-carboxylic acid is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropyrrolidine-3-carboxylic acid typically involves the fluorination of pyrrolidine derivatives. One common method is the nucleophilic substitution of a halogenated pyrrolidine precursor with a fluorinating agent such as potassium fluoride (KF) under suitable conditions . Another approach involves the use of fluorinated building blocks in the construction of the pyrrolidine ring .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical resolution techniques to obtain optically pure enantiomers. These methods are designed to be efficient, cost-effective, and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoropyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include fluorinated alcohols, amines, and various substituted pyrrolidine derivatives .

Scientific Research Applications

4-Fluoropyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoropyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and selectivity towards various biological targets. This can result in the modulation of enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Uniqueness: 4-Fluoropyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 4-position of the pyrrolidine ring enhances its stability and reactivity compared to other fluorinated derivatives .

Properties

IUPAC Name

4-fluoropyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2/c6-4-2-7-1-3(4)5(8)9/h3-4,7H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSQVEUVLPTXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.